(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone
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Overview
Description
(2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone is a complex organic compound featuring both benzylthio and methoxyphenyl functional groups
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact withalpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Based on the structure and the known actions of similar compounds, it can be inferred that this compound may interact with its targets, possibly alpha1-adrenergic receptors, leading to changes in cellular signaling pathways .
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of this compound, are known to play a role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Pharmacokinetics
In silico docking and molecular dynamics simulations, binding data together with adme calculations have been performed on a group of structurally similar compounds .
Result of Action
Based on the potential interaction with alpha1-adrenergic receptors, it can be inferred that this compound may influence the contraction of smooth muscles in various parts of the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone typically involves multi-step organic reactions
Imidazole Ring Formation: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Thioether Formation: The benzylthio group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol in the presence of a base.
Methanone Introduction: The final step involves the acylation of the imidazole ring with 2-methoxybenzoyl chloride under basic conditions to form the desired methanone compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methanone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic aromatic substitution reactions, particularly under strong basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology and Medicine
This compound may exhibit biological activity due to its structural similarity to other bioactive molecules. It could be investigated for potential pharmacological properties, such as antimicrobial, anti-inflammatory, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
(2-(Benzylthio)-1H-imidazol-1-yl)(2-methoxyphenyl)methanone: Similar structure but without the dihydro modification.
(2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone: Similar structure but with the methoxy group in a different position.
Uniqueness
The unique combination of the benzylthio and methoxyphenyl groups in (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone provides distinct chemical properties, such as specific reactivity patterns and potential biological activities, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-22-16-10-6-5-9-15(16)17(21)20-12-11-19-18(20)23-13-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXHVQZSIDFPDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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